molecular formula C6H7ClN2O B13118943 3-(Aminomethyl)-5-chloropyridin-2-ol

3-(Aminomethyl)-5-chloropyridin-2-ol

Cat. No.: B13118943
M. Wt: 158.58 g/mol
InChI Key: DLXRPFXKWWTZRT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chloropyridin-2-ol is a chemical compound that belongs to the class of aminomethyl-substituted pyridines This compound is characterized by the presence of an aminomethyl group at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-chloropyridin-2-ol typically involves the chlorination of 2-hydroxypyridine followed by the introduction of the aminomethyl group. One common method includes the reaction of 2-hydroxypyridine with thionyl chloride to introduce the chlorine atom at the 5-position. This is followed by the reaction with formaldehyde and ammonia to introduce the aminomethyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents and reagents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-5-chloropyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or sodium alkoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while substitution of the chlorine atom can produce various substituted pyridines.

Scientific Research Applications

3-(Aminomethyl)-5-chloropyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chloropyridin-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-(Aminomethyl)pyridine: Lacks the chlorine and hydroxyl groups, resulting in different chemical properties.

    5-Chloro-2-hydroxypyridine: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-Hydroxy-3-(aminomethyl)pyridine: Similar structure but different position of the chlorine atom.

Uniqueness: 3-(Aminomethyl)-5-chloropyridin-2-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the aminomethyl group, chlorine atom, and hydroxyl group in specific positions on the pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-(aminomethyl)-5-chloro-1H-pyridin-2-one

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2,8H2,(H,9,10)

InChI Key

DLXRPFXKWWTZRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1Cl)CN

Origin of Product

United States

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